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Compound of Interest

Compound Name: 6H05 trifluoroacetate

CAS No.: 2061344-88-3

Cat. No.: B3026408 Get Quote

Introduction & Mechanism of Action
6H05 (often supplied as the trifluoroacetate salt) is a landmark "tool compound" identified by

Ostrem et al. (2013). It was one of the first molecules to prove that the K-Ras(G12C) mutant

protein—long considered "undruggable"—could be targeted by small molecules.

Mechanism: 6H05 binds to a unique allosteric pocket (the Switch-II Pocket or S-IIP) present

only when K-Ras is in its inactive (GDP-bound) state.

Mode of Binding: Unlike clinical drugs (e.g., Sotorasib) that use acrylamide "warheads" to

form irreversible carbon bonds, 6H05 utilizes a disulfide-tethering mechanism. It forms a

covalent disulfide bond with the mutant Cysteine-12 residue.

Biological Consequence: This binding locks K-Ras in the inactive GDP-state, preventing the

conformational shift required to bind effectors like Raf, thereby silencing downstream

proliferation signals (MAPK/ERK pathway).

Expert Insight: Because 6H05 relies on a disulfide exchange reaction, its cellular potency is

generally lower (high micromolar range) compared to optimized carbon-based inhibitors.

Furthermore, its stability is sensitive to the intracellular reducing environment (glutathione),

making the incubation time and assay conditions critical for reproducible data.

Experimental Design & Critical Variables
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Variable Recommendation Rationale

Incubation Time 72 Hours

K-Ras inhibition is primarily

cytostatic (slows growth) rather

than cytotoxic (kills

immediately). A 72h window

allows sufficient cell doubling

for the growth inhibition to be

statistically distinct from

controls.

Cell Models

Positive: NCI-H358, MIA

PaCa-2Negative: A549,

HCT116

NCI-H358/MIA PaCa-2 harbor

the G12C mutation and

depend on it for growth. A549

(G12S) and HCT116 (G13D)

serve as specificity controls to

rule out off-target toxicity.

Concentration 1 µM – 100 µM

As a first-generation fragment

hit, 6H05 is less potent than

modern inhibitors. An IC50 in

the 10–50 µM range is typical.

Buffer/Media
No exogenous reducing

agents

Avoid adding DTT or high

levels of

-mercaptoethanol to the media

during treatment, as these will

reduce the disulfide bond of

6H05 before it can engage the

protein.

Detailed Protocol: 72-Hour Viability Assay
Materials Required:

Compound: 6H05 Trifluoroacetate (Store at -20°C or -80°C; protect from moisture).

Solvent: Anhydrous DMSO.
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Assay Kit: CellTiter-Glo® (Promega) or CCK-8 (Dojindo).

Plate: 96-well white-walled (for luminescence) or clear (for colorimetric) tissue culture plates.

Step 1: Compound Preparation[1]

Dissolve 6H05 TFA in DMSO to a stock concentration of 10 mM or 50 mM.

Note: The TFA salt adds molecular weight. Ensure calculations are based on the MW of the

salt form (approx. 590.14 g/mol ) if that is what was weighed.

Prepare serial dilutions (e.g., 1:3) in DMSO first, then dilute into media to keep final DMSO

concentration constant (typically <0.5%).

Step 2: Cell Seeding (Day 0)

Harvest cells (log-phase growth).

Seed cells in 90 µL of complete media per well.

NCI-H358: 3,000 cells/well.

MIA PaCa-2: 2,000 cells/well.

A549: 1,500 cells/well (fast grower).

Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Step 3: Treatment (Day 1)

Add 10 µL of 10X concentrated compound in media to each well.

Include Vehicle Control wells (DMSO only) and Blank wells (Media only, no cells).

Crucial: Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

Step 4: Incubation (Day 1 – Day 4)

Incubate the plate for 72 hours at 37°C.
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Do not change media during this time to maintain steady-state exposure, unless the

compound is known to degrade rapidly (in which case, refresh daily, though 6H05 is typically

a single-dose assay).

Step 5: Readout (Day 4)

For CellTiter-Glo: Equilibrate plate and reagent to room temperature (30 min). Add 100 µL

reagent to each well. Shake for 2 mins. Incubate 10 mins. Read Luminescence.

For CCK-8/MTT: Add reagent (10 µL per 100 µL). Incubate 1–4 hours. Read Absorbance

(450 nm).

Visualization of Mechanism & Workflow
Figure 1: Mechanism of Action – Disulfide Locking of K-Ras(G12C) 6H05 exploits the mutant

Cysteine-12 to lock the protein in an inactive state.
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Caption: 6H05 selectively binds the GDP-bound state of K-Ras(G12C) via disulfide tethering to

Cys12, preventing nucleotide exchange and blocking downstream oncogenic signaling.

Figure 2: 72-Hour Viability Assay Workflow
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Caption: Optimized workflow for 6H05 TFA viability assays ensuring sufficient time for

antiproliferative effects to manifest.

Troubleshooting & Optimization
Issue: Low Potency / No Effect.
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Cause: 6H05 is a fragment hit, not a clinical drug. It may require concentrations up to 100

µM to see effects.

Solution: Ensure you are using a G12C-dependent line (H358). If using HCT116 (G13D),

6H05 should have no effect (this is a specificity control).

Issue: High Background Toxicity.

Cause: TFA salts can be toxic at high concentrations.

Solution: Ensure the vehicle control contains the same amount of DMSO. If possible,

buffer the media with HEPES to counteract potential acidification from high concentrations

of the TFA salt form.

Issue: Variability.

Cause: Intracellular glutathione can reduce the disulfide bond, reversing the inhibition.

Solution: Adhere strictly to the 72h timeline. Do not extend beyond 96h without refreshing,

as the compound may be metabolized or reduced.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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